

Application Notes and Protocols for Laser Welding of NI-42 Alloy Sheets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NI-42

Cat. No.: B609569

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NI-42 alloy, also known as Nilo® 42 or Invar 42®, is a nickel-iron low-expansion alloy containing 42% nickel. Its low and nominally constant coefficient of thermal expansion up to about 300°C makes it a critical material in applications requiring high dimensional stability, such as in the manufacturing of composite tooling, semiconductor lead frames, and various electronic and precision components.[1][2][3] Laser welding is an advantageous joining method for **NI-42** alloy due to its precise control, low heat input, and minimal distortion.[4]

These application notes provide a comprehensive guide to the laser welding of **NI-42** alloy sheets, including recommended starting parameters, detailed experimental protocols, and a workflow diagram. While specific experimental data for **NI-42** alloy is limited in published literature, the following information is based on best practices for welding nickel-based alloys and specific data from the closely related Invar 36 alloy (Fe-36Ni).[5][6][7] These parameters should be considered a starting point and may require optimization for specific applications and equipment.

Data Presentation: Laser Welding Parameters

The following tables summarize key laser welding parameters. Table 1 provides the chemical composition of **NI-42** alloy. Table 2 presents a set of starting laser welding parameters derived from studies on the similar Invar 36 alloy, which can be used as a baseline for **NI-42**.[6]

Table 1: Chemical Composition of **NI-42** Alloy

Element	Content (%)
Nickel (Ni)	41.0 (Nominal)
Iron (Fe)	Balance
Manganese (Mn)	0.8 (Max)
Silicon (Si)	0.3 (Max)
Carbon (C)	0.05 (Max)
Aluminum (Al)	0.1 (Max)
Phosphorus (P)	0.025 (Max)
Sulfur (S)	0.025 (Max)
Cobalt (Co)	0.5 (Max)
Chromium (Cr)	0.25 (Max)

Source: Vulcan Metal Group

Table 2: Recommended Starting Laser Welding Parameters for **NI-42** Alloy (Based on Invar 36 Data)

Parameter	Value	Notes
Laser Power	4.2 - 5.0 kW	Higher power may be required for thicker sheets.
Welding Speed	1.5 m/min	Adjust based on desired penetration and bead profile.
Shielding Gas	Argon (Ar) or Argon/Helium (Ar/He) mixture	Provides a stable arc and good weld pool shielding.
Shielding Gas Flow Rate	15 - 25 L/min	Ensure adequate coverage of the weld zone.
Focal Position	-2 mm (below the surface)	Can be adjusted to optimize penetration and weld width.
Filler Metal	NILO Filler Metal CF42 (if required)	Recommended for filling gaps and ensuring proper weld chemistry. [2]
Joint Type	Butt Joint	Ensure clean, square edges for a good fit-up.

Note: These parameters were used for laser welding of 5 mm thick Invar 36 alloy sheets and should be adapted for the specific thickness of the **NI-42** sheets being welded.[\[6\]](#)

Experimental Protocols

This section outlines a detailed methodology for conducting a laser welding experiment on **NI-42** alloy sheets.

Material Preparation

- Cleaning: Thoroughly clean the surfaces of the **NI-42** alloy sheets to be welded. Remove any oils, grease, dirt, and oxides.
 - Use a suitable solvent (e.g., acetone or ethanol) to degrease the joint area.

- Mechanically remove any surface oxides using a stainless steel wire brush or by grinding. Ensure that the tools used for cleaning are dedicated to nickel alloys to prevent cross-contamination.
- Joint Configuration: For a butt joint, ensure the edges of the sheets are machined to be straight and square to achieve a tight fit-up with minimal gap.

Laser Welding Procedure

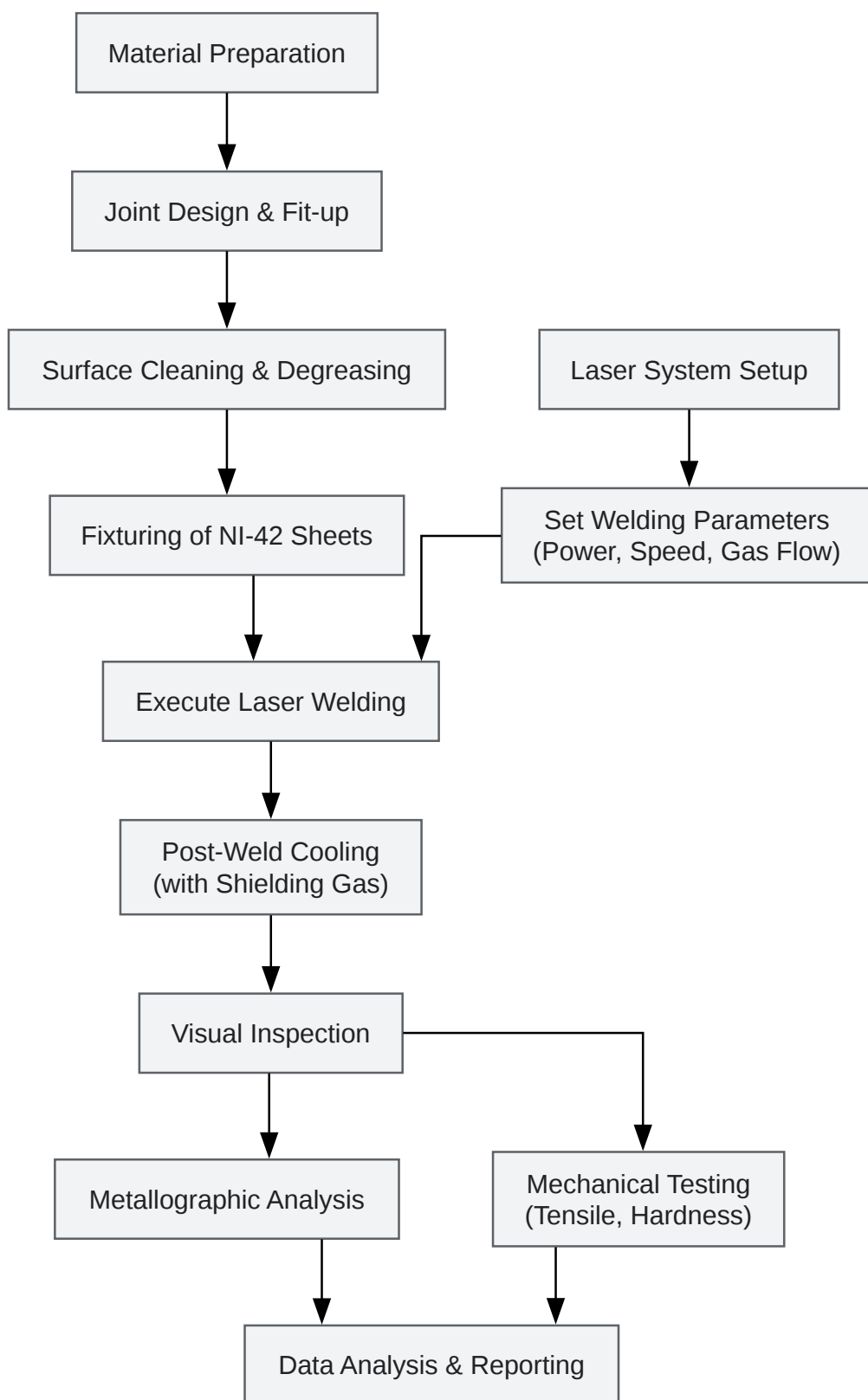
- Equipment Setup:
 - Use a high-power fiber or Nd:YAG laser system.
 - Ensure the laser optics are clean and properly aligned.
 - Set up the shielding gas delivery system to provide a consistent flow of inert gas to the weld zone. A trailing shield can be beneficial to protect the cooling weld bead.
- Parameter Input:
 - Program the laser system with the starting parameters from Table 2.
 - Conduct initial bead-on-plate welds on scrap **NI-42** material to fine-tune the parameters for the desired weld penetration and bead profile.
- Welding Execution:
 - Securely fixture the **NI-42** alloy sheets to maintain the joint alignment and minimize distortion during welding.
 - Initiate the shielding gas flow before starting the laser to purge the weld area of atmospheric contaminants.
 - Execute the weld pass at the programmed speed.
 - Maintain the shielding gas flow until the weld has cooled sufficiently to prevent oxidation.

Post-Weld Analysis

- Visual Inspection: Examine the weld bead for any visible defects such as cracks, porosity, or undercut.
- Metallographic Examination:
 - Cut a cross-section of the weld.
 - Mount, grind, and polish the sample using standard metallographic techniques.
 - Etch the sample to reveal the microstructure of the weld metal, heat-affected zone (HAZ), and base material. An appropriate etchant for **NI-42** alloy should be used.
 - Examine the microstructure under an optical microscope to assess grain structure, and the presence of any defects.
- Mechanical Testing:
 - Prepare tensile test specimens from the welded sheets to evaluate the strength and ductility of the weld joint.
 - Conduct microhardness testing across the weld cross-section to map the hardness profile of the weld metal, HAZ, and base material.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the laser welding of **NI-42** alloy sheets.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for laser welding of **NI-42** alloy sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neonickel.com [neonickel.com]
- 2. specialmetals.com [specialmetals.com]
- 3. Laser Welding [ipgphotonics.com]
- 4. Weldability of Materials - Nickel and Nickel Alloys - TWI [twi-global.com]
- 5. researchgate.net [researchgate.net]
- 6. aotco.com [aotco.com]
- 7. vulcanmetalgroup.com [vulcanmetalgroup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Laser Welding of NI-42 Alloy Sheets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609569#laser-welding-parameters-for-ni-42-alloy-sheets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com